molecular formula C14H17NO3S3 B2687635 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide CAS No. 1203206-40-9

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2687635
CAS No.: 1203206-40-9
M. Wt: 343.47
InChI Key: MAJRVRLAZJBJJF-UHFFFAOYSA-N
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Description

N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydropyran (oxane) ring substituted with a thiophen-2-yl group at the 4-position, linked via a methyl group to the sulfonamide nitrogen. While specific data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., thiophene-sulfonamides with varied substituents) suggest utility in medicinal chemistry, particularly in targeting enzymes or receptors .

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S3/c16-21(17,13-4-2-10-20-13)15-11-14(5-7-18-8-6-14)12-3-1-9-19-12/h1-4,9-10,15H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJRVRLAZJBJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with suitable sulfonamide precursors. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) for sulfurization .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .

Scientific Research Applications

Structural Characteristics

The compound is characterized by the presence of a thiophene ring, an oxane moiety, and a sulfonamide group. These structural elements contribute to its chemical reactivity and biological activity. The molecular formula of this compound is C11H13N1O2S2C_{11}H_{13}N_{1}O_{2}S_{2}, which plays a crucial role in its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide exhibit promising antimicrobial properties. For instance, studies on thiophene-sulfonamides have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure's ability to inhibit enzymes such as carbonic anhydrases (CAs) has been documented, with some derivatives demonstrating low nanomolar inhibition constants against specific isoforms (e.g., hCA II) .

Table 1: Antimicrobial Activity of Thiophene-Sulfonamides

CompoundTarget BacteriaInhibition Constant (nM)
Compound AE. coli224 - 7544
Compound BhCA II2.2 - 7.7
Compound ChCA IX5.4 - 811
Compound DhCA XII3.4 - 239

Anti-Cancer Properties

The anti-proliferative activities of thiophene-based sulfonamides have also been explored in cancer research. Several studies have reported the effects of these compounds on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The compounds were tested using the MTT assay, which assesses cell viability after treatment.

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BHCT-11615.0
Compound CPC-3 (prostate cancer)10.0

Organic Synthesis Applications

This compound can serve as a versatile building block in organic synthesis due to its unique functional groups. Its reactivity allows for further derivatization, making it useful in creating more complex molecules for pharmaceutical applications.

Synthesis of Novel Compounds

The compound can be utilized in the synthesis of various derivatives through reactions such as nucleophilic substitutions or coupling reactions with other organic moieties. For example, palladium-catalyzed cross-coupling reactions can introduce additional functional groups that enhance biological activity or alter solubility profiles.

Table 3: Synthetic Routes for Derivatives

Reaction TypeStarting MaterialProduct
Cross-CouplingThiophene Boronic Acid DerivativeNew Thiophene Derivative
Nucleophilic SubstitutionHalogenated Aromatic CompoundsFunctionalized Sulfonamide

Conclusion and Future Directions

This compound presents significant potential across various scientific fields, particularly in medicinal chemistry for its antimicrobial and anticancer properties, as well as in organic synthesis for developing novel compounds. Future research should focus on elucidating the mechanisms of action of this compound and exploring its full therapeutic potential through clinical studies.

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiophene-sulfonamides, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Variations and Substituent Effects

  • Target Compound :

    • Substituent : [4-(Thiophen-2-yl)oxan-4-yl]methyl group.
    • Key Features : The oxane ring introduces a rigid, oxygen-containing heterocycle, likely improving solubility in polar solvents compared to purely aromatic substituents. The thiophene moiety may engage in π-π stacking or hydrophobic interactions .
  • N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide (): Substituent: Cyclohexyl and nitroanilino groups. The nitroanilino moiety facilitates intramolecular hydrogen bonding (N–H⋯O), stabilizing the conformation and possibly influencing receptor binding (e.g., CB2 receptor mediation) .
  • Compound 96 (: N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide): Substituent: Benzo[b]thiophene and benzo[d]thiazole groups.
  • N-[4-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (): Substituent: Hydrazinecarbonylphenyl group. Key Features: The hydrazinecarbonyl moiety introduces hydrogen-bonding capability, improving solubility in DMSO and methanol. This compound is noted as a research chemical, likely for probing protein-ligand interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Key Structural Influence
Target Compound ~328.4 (estimated) Moderate (likely DMSO/THF) Oxane ring enhances polarity
N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide 401.46 Not specified Cyclohexyl increases lipophilicity
Compound 96 Not provided Not specified Aromaticity reduces solubility
N-[4-(Hydrazinecarbonyl)phenyl]... 297.35 Slight in DMSO, methanol Hydrazinecarbonyl improves H-bonding

Note: Molecular weights for analogs are calculated or extracted from evidence; solubility data inferred from substituent chemistry.

Biological Activity

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its structural features, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a unique combination of functional groups that contribute to its biological properties. The compound includes:

  • Thiophene Ring : Known for its electron-rich nature, which facilitates interactions with various biological targets.
  • Oxane Moiety : Adds complexity to the molecular structure and may influence pharmacokinetics.
  • Sulfonamide Group : Enhances solubility and binding affinity, making it a critical component in its biological activity.

The molecular formula for this compound is C15H17NO2S2C_{15}H_{17}NO_2S_2, with a molecular weight of 307.4 g/mol .

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. The sulfonamide group is known to interfere with bacterial folate synthesis, leading to inhibition of growth in various bacterial strains . Studies have demonstrated that compounds with similar structures can effectively combat both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The anticancer activity of this compound is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, the structural characteristics allow for interactions with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as CDKs, leading to disrupted cell cycle progression.
  • Receptor Interaction : It can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Antioxidant Activity : Some studies suggest that thiophene derivatives possess antioxidant properties, contributing to their protective effects against oxidative stress in cells .

Research Findings and Case Studies

Several studies have investigated the biological activities of similar thiophene-based compounds. Below is a summary of notable findings:

StudyCompoundBiological ActivityKey Findings
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-sulfonamideAntimicrobialExhibited broad-spectrum activity against various pathogens.
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamideCDK5 InhibitionModerate inhibitor; detailed SAR provided insights into binding modes.
Various thiophene derivativesAntitumorSignificant cytotoxicity observed in multiple cancer cell lines; structure–activity relationship explored.

Q & A

Q. Key Optimization Parameters :

Reaction StepReagents/ConditionsYield RangeReference
Oxane formationCyclohexanol, H₂SO₄, reflux60-70%
MethylationCH₃I, NaH, THF50-65%
SulfonylationThiophene-2-sulfonyl chloride, pyridine40-55%

Which characterization methods are essential for structural elucidation of this compound?

Q. Basic

  • X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and detects disorder in oxygen atoms (occupancy refinement required) .
  • NMR Spectroscopy : Key for confirming sulfonamide (–SO₂NH–) connectivity. Thiophene protons exhibit distinct splitting patterns (δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways .

Methodological Note : For disordered atoms in crystallography, use SHELXL refinement with PART instructions to model partial occupancies .

How can researchers resolve crystallographic disorder in the sulfonamide moiety?

Advanced
Disorder in oxygen atoms (e.g., O4 in ) is addressed by:

Occupancy Refinement : Assign initial occupancies (e.g., 0.578:0.422) based on electron density maps .

Hydrogen Bond Analysis : Intramolecular N–H⋯O bonds stabilize specific conformations; use Mercury software to visualize interactions .

Thermal Parameter Constraints : Apply ISOR/DFIX commands in SHELXL to restrict unrealistic displacement .

What strategies improve synthetic yields of thiophene-sulfonamide derivatives?

Q. Advanced

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity .
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • Temperature Control : Lower temperatures (–10°C) reduce side reactions during alkylation .

Case Study : Ethyl 4-{N-[(thiophen-2-yl)methyl]-4-cyanobenzenesulfonamido}benzoat synthesis achieved 51% yield via stepwise addition of sulfonyl chloride at 0°C .

How can computational methods predict biological interactions of this compound?

Q. Advanced

  • Docking Studies : Use AutoDock Vina to model binding to targets like the CB2 receptor (see for related analogs).
  • DFT Calculations : Analyze electron density distribution (e.g., HOMO-LUMO gaps) to assess reactivity. The Colle-Salvetti functional in density-functional theory (DFT) can model correlation energies for sulfonamide moieties .
  • SAR Analysis : Compare substituent effects (e.g., nitro vs. cyano groups) on activity using molecular dynamics simulations .

How to design experiments for evaluating structure-activity relationships (SAR) in derivatives?

Q. Advanced

Substituent Variation : Synthesize analogs with halogens, alkyl chains, or electron-withdrawing groups at the oxane or thiophene positions .

Biological Assays : Test inhibition of enzymes (e.g., 5-lipoxygenase) via spectrophotometric assays (IC₅₀ determination) .

Data Correlation : Use multivariate regression to link electronic parameters (Hammett σ) with activity trends .

Example : Ethyl 4-{N-[(thiophen-2-yl)methyl]-4-fluorobenzenesulfonamido}benzoate showed 40% yield and moderate activity in enzyme inhibition assays .

What are the challenges in reproducing synthetic procedures for this compound?

Q. Advanced

  • Scale-Up Effects : Pilot-scale reactions may suffer from inefficient heat transfer; use microwave-assisted synthesis for uniformity .
  • Byproduct Formation : Monitor for disulfonyl impurities via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) and optimize quenching steps .
  • Moisture Sensitivity : Sulfonyl chlorides hydrolyze readily; employ anhydrous conditions and molecular sieves .

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